Ethyl valinate

Description

Evolution of Research Interest in Ethyl Valinate as a Building Block in Organic Chemistry

The research interest in this compound has evolved significantly from its early applications. Initially valued for its role in peptide synthesis, its utility has expanded into a much broader range of organic transformations. ontosight.ai The presence of a chiral center, an amino group, and an ester functionality within a relatively simple molecule makes it an attractive starting material for asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral compound. hokudai.ac.jp This is particularly crucial in medicinal chemistry, where the biological activity of a drug can be highly dependent on its stereochemistry. hokudai.ac.jp

The transition of this compound from a mere protecting group to a versatile chiral building block marks a significant shift in synthetic strategy. Chemists began to recognize its potential for constructing complex molecular architectures beyond peptides. Its inherent chirality could be transferred to new stereocenters in a predictable manner, making it a valuable tool for the synthesis of natural products and pharmaceutically active compounds.

Foundational Discoveries and Early Methodological Milestones Involving this compound

The synthesis of this compound itself is a fundamental process, typically achieved through the esterification of L-valine with ethanol (B145695) in the presence of an acid catalyst. ontosight.ai This straightforward conversion laid the groundwork for its availability and subsequent use in more complex synthetic endeavors.

Early methodological milestones involving this compound were often centered around its incorporation into peptide chains. However, as the toolbox of organic reactions expanded, so did the applications of this humble amino acid ester. For instance, its amino group could serve as a nucleophile in various coupling reactions, while the ester moiety could be transformed into other functional groups.

A notable early application outside of traditional peptide synthesis includes its use in the formation of Schiff bases. For example, the incubation of this compound with certain aldehydes can afford a Schiff base, a key intermediate in various synthetic pathways. unl.pt

Contemporary Academic Relevance and Emerging Research Trajectories for this compound Derivatives

In the current landscape of chemical research, this compound and its derivatives continue to be highly relevant. The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries drives the development of new synthetic methods that utilize chiral building blocks like this compound. researchgate.net

Emerging research trajectories for this compound derivatives are diverse and promising. One area of significant interest is their use in the synthesis of heterocyclic compounds, which are core structures in a vast number of drugs and biologically active molecules. researchgate.net For example, derivatives of this compound have been employed in the synthesis of complex heterocyclic systems, showcasing the compound's versatility.

Furthermore, the field of flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, has opened new avenues for the utilization of this compound derivatives. researchgate.net Flow synthesis can offer advantages in terms of efficiency, safety, and scalability, and the development of flow processes for reactions involving this compound derivatives is an active area of research. researchgate.net

The unique properties of this compound also make it a subject of interest in supramolecular chemistry. Studies have explored the host-guest complexation of this compound hydrochloride with macrocycles, which can lead to the development of new chiroptical sensing materials. mdpi.com

The following table provides a summary of key research areas and applications of this compound:

| Research Area | Application of this compound | Key Research Findings |

| Peptide Synthesis | Protected form of L-valine | Facilitates the controlled formation of peptide bonds. ontosight.ai |

| Asymmetric Synthesis | Chiral building block | Enables the synthesis of enantiomerically pure compounds. hokudai.ac.jp |

| Heterocyclic Chemistry | Starting material for complex heterocycles | Core structures for pharmaceuticals and bioactive molecules. researchgate.net |

| Flow Chemistry | Reactant in continuous flow processes | Offers efficient and scalable synthesis of derivatives. researchgate.net |

| Supramolecular Chemistry | Guest molecule in host-guest complexes | Development of chiroptical sensing materials. mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

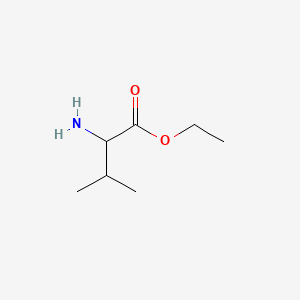

IUPAC Name |

ethyl 2-amino-3-methylbutanoate |

InChI |

InChI=1S/C7H15NO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4,8H2,1-3H3 |

InChI Key |

BQIVJVAZDJHDJF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C)C)N |

Origin of Product |

United States |

Synthesis Methodologies for Ethyl Valinate

Classical Esterification Routes to Valine Esters

Classical methods for ester synthesis remain fundamental in both laboratory and industrial settings. These routes are typically robust and well-established, though they may lack the stereoselectivity offered by more advanced techniques.

Fischer Esterification and its Adaptations for Ethyl Valinate Synthesis

The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. libretexts.orgwikipedia.orgpatsnap.com For the synthesis of amino acid esters like this compound, this reaction requires specific adaptations due to the presence of the nucleophilic amino group, which can interfere with the reaction.

The standard procedure involves the reaction of valine with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). study.compearson.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, ethanol is typically used as the solvent to ensure it is in large excess. libretexts.orgmasterorganicchemistry.com Heating the mixture under reflux is common to achieve a reasonable reaction rate. pearson.com

A critical adaptation for amino acids is the use of their hydrochloride salts (e.g., L-valine hydrochloride). scielo.br The protonation of the amino group to form an ammonium (B1175870) salt prevents it from acting as a competing nucleophile and increases the solubility of the amino acid in the alcohol. scielo.br The acid catalyst can be introduced by bubbling dry HCl gas through the ethanol or by adding reagents like acetyl chloride or thionyl chloride, which react with ethanol to generate HCl in situ. cerritos.edu The reaction proceeds through the protonation of the carboxylic acid's carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by ethanol, followed by the elimination of water to form the final ester product. wikipedia.orgstudy.com

| Parameter | Condition | Purpose | Reference |

| Starting Material | L-Valine or L-Valine Hydrochloride | Provides the amino acid backbone. Hydrochloride form protects the amine group. | scielo.br |

| Reagent | Absolute Ethanol (in excess) | Acts as both reactant and solvent to shift equilibrium towards products. | libretexts.orgmasterorganicchemistry.com |

| Catalyst | Dry HCl gas, H₂SO₄, Acetyl Chloride | Protonates the carbonyl group, making it more electrophilic. | pearson.comscielo.br |

| Temperature | Reflux | Increases reaction rate. | pearson.com |

| Post-Treatment | Evaporation, Recrystallization | Isolation and purification of the this compound hydrochloride salt. | scielo.br |

Transesterification Strategies for this compound Formation

Transesterification is the process of converting one ester into another by reaction with an alcohol. wikipedia.org This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com In the context of this compound synthesis, one could, for example, convert mthis compound to this compound by reacting it with a large excess of ethanol.

The mechanism involves the nucleophilic attack of the alcohol (ethanol) on the carbonyl carbon of the starting ester. wikipedia.org Under acidic conditions, the carbonyl group is protonated to enhance its electrophilicity, similar to the Fischer esterification mechanism. masterorganicchemistry.com Under basic conditions, the alcohol is deprotonated to form a more potent alkoxide nucleophile (ethoxide), which attacks the ester. masterorganicchemistry.com

To drive the reaction to completion, the alcohol reactant (ethanol) is used in large excess, and often the lower-boiling alcohol byproduct (e.g., methanol) is removed by distillation to shift the equilibrium. wikipedia.org While chemically viable, this method is less direct than Fischer esterification if valine itself is the starting material. However, it becomes a useful strategy when a different valine ester is more readily available. Enzymes, particularly lipases, can also catalyze transesterification reactions under milder conditions. wikipedia.org

| Parameter | Description | Catalyst Type | Reference |

| Starting Ester | e.g., Mthis compound | An existing ester of valine. | wikipedia.org |

| Alcohol | Ethanol (large excess) | The alcohol that will form the new ester. | masterorganicchemistry.com |

| Catalyst | H₂SO₄, Sc(OTf)₃, NaOEt, or Lipase (B570770) | Acid, base, or enzyme to facilitate the alkoxy group exchange. | wikipedia.orgorganic-chemistry.org |

| Driving Force | Excess alcohol; removal of alcohol byproduct | Le Châtelier's principle is used to maximize yield. | wikipedia.org |

Advanced and Stereoselective Synthetic Approaches to this compound

To produce enantiomerically pure this compound, which is crucial for many pharmaceutical applications, advanced synthetic methods that control stereochemistry are required. These include asymmetric synthesis of the valine precursor and the use of biocatalysts.

Asymmetric Synthesis of Valine Precursors Leading to this compound

The synthesis of enantiopure L- or D-ethyl valinate fundamentally relies on the availability of enantiopure valine. Asymmetric synthesis provides routes to such chiral amino acids without relying on natural sources or resolution of racemic mixtures. nih.gov Numerous strategies exist for the asymmetric synthesis of α-amino acids.

One prominent approach is the catalytic asymmetric hydrogenation of prochiral dehydroamino acid precursors. This method uses chiral transition-metal catalysts (often based on rhodium or ruthenium) to deliver hydrogen across the double bond with high enantioselectivity. Another powerful method involves the diastereoselective alkylation of chiral glycine (B1666218) enolate equivalents. In this strategy, a chiral auxiliary is attached to a glycine template, which directs the stereochemical outcome of the subsequent alkylation step that installs the valine side chain. After alkylation, the chiral auxiliary is removed to yield the enantiomerically enriched valine precursor, which can then be esterified to this compound. rsc.org These methods are central to producing non-proteinogenic or isotopically labeled amino acids. nih.gov

Enzymatic and Biocatalytic Synthesis of this compound

Biocatalysis offers a green and highly selective alternative to classical chemical synthesis. nih.gov Enzymes, particularly lipases, are widely used for the synthesis of esters due to their ability to function in organic solvents, their high chemo-, regio-, and enantioselectivity, and the mild reaction conditions they require. mdpi.com

The enzymatic synthesis of this compound involves the direct esterification of valine with ethanol, catalyzed by a lipase. nih.gov Immobilized lipases, such as Candida antarctica lipase B (often sold as Novozym 435), are frequently employed as they can be easily recovered and reused, which improves the economic viability of the process. nih.gov The reaction is typically carried out in a non-polar organic solvent to minimize enzyme denaturation and facilitate product recovery. A key challenge in esterification is the production of water, which can lead to a competing hydrolysis reaction. This is often managed by adding molecular sieves to the reaction medium to sequester the water as it is formed.

| Parameter | Description | Example | Reference |

| Enzyme | Lipase | Immobilized Candida antarctica Lipase B (Novozym 435) | nih.gov |

| Substrates | Valine, Ethanol | The amino acid and alcohol to be esterified. | nih.gov |

| Solvent | Non-polar organic solvent | Heptane, Hexane, Toluene | researchgate.net |

| Water Removal | Molecular Sieves | Prevents equilibrium shift back towards hydrolysis. | researchgate.net |

| Temperature | 30-60 °C | Mild conditions to preserve enzyme activity. | researchgate.net |

Chemoenzymatic Hybrid Methodologies for Enantiopure this compound

Chemoenzymatic methods combine the advantages of chemical synthesis and biocatalysis to create efficient pathways to enantiopure compounds. nih.gov A powerful chemoenzymatic strategy for producing enantiopure this compound is through the kinetic resolution of a racemic mixture of the ester.

In this approach, a racemic mixture of this compound is first produced via a classical method like Fischer esterification. This racemic ester is then subjected to an enzymatic reaction, typically hydrolysis or acylation catalyzed by a lipase. The enzyme selectively acts on one of the enantiomers. For example, a lipase might selectively hydrolyze (R)-ethyl valinate back to (R)-valine, leaving the unreacted (S)-ethyl valinate in high enantiomeric excess. nih.gov The process is stopped at or near 50% conversion, after which the remaining ester and the hydrolyzed acid can be separated.

A more advanced version of this is Dynamic Kinetic Resolution (DKR) . In DKR, the enzymatic resolution is coupled with an in situ chemical or enzymatic racemization of the starting material. nih.gov As the enzyme selectively consumes one enantiomer, the remaining unwanted enantiomer is continuously converted back into the racemate. This allows for a theoretical yield of 100% of a single, desired enantiomer, overcoming the 50% yield limitation of standard kinetic resolution. nih.govacs.org

| Method | Description | Key Feature | Theoretical Yield |

| Kinetic Resolution (KR) | An enzyme selectively reacts with one enantiomer of a racemic mixture. | Separation of unreacted enantiomer from the product. | 50% |

| Dynamic Kinetic Resolution (DKR) | KR is combined with in situ racemization of the starting material. | The unwanted enantiomer is recycled, improving overall yield. | 100% |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, a valuable compound in the flavor, fragrance, and pharmaceutical industries, is increasingly being guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by preventing waste, maximizing atom economy, and utilizing sustainable resources and catalysts. Research in this area focuses on developing cleaner, more efficient, and economically viable methods for its production.

Solvent-Free and Reduced-Solvent Reaction Systems

A primary goal in the green synthesis of this compound is the reduction or elimination of volatile organic solvents (VOCs), which are often hazardous and contribute to environmental pollution. Traditional esterification reactions frequently rely on bulk organic solvents to dissolve reactants and facilitate the reaction. However, recent advancements have demonstrated the feasibility and advantages of solvent-free or reduced-solvent systems.

In a completely solvent-free system, the reactants themselves act as the reaction medium. This approach is particularly effective in enzymatic catalysis, where an immobilized enzyme is used. The absence of a solvent simplifies the process by eliminating the need for solvent handling, recovery, and disposal, which in turn reduces operational costs and environmental impact. For the synthesis of similar short-chain esters, solvent-free systems using immobilized lipases have shown high reaction rates and conversions. While specific data for this compound is limited, studies on analogous compounds like ethyl laurate have demonstrated conversions as high as 92.46% in a solvent-free system using an immobilized lipase.

Reduced-solvent systems offer a middle ground, where a minimal amount of a greener, less toxic solvent is used. The choice of solvent is critical, with a preference for those that are biodegradable, have a low vapor pressure, and are derived from renewable resources. In the context of amino acid ester synthesis, solvents like heptane have been investigated. Heptane is preferred over more polar solvents in some enzymatic reactions as it can shift the reaction equilibrium towards ester synthesis and enhance enzyme stability. For the production of ethyl valerate (B167501), a structurally similar ester, using immobilized Burkholderia cepacia lipase in heptane resulted in yields of nearly 90%.

The following table summarizes the comparison between different solvent systems for ester synthesis.

| Solvent System | Advantages | Disadvantages | Example Application (Analogous Esters) |

| Solvent-Free | - Eliminates solvent waste- Simplifies product purification- Increases volumetric productivity- Reduces energy consumption for solvent recovery | - Potential for high viscosity- May require higher temperatures to ensure miscibility | Synthesis of pentyl esters with high conversion rates using immobilized lipase. |

| Reduced-Solvent (e.g., Heptane) | - Improves enzyme stability and activity- Can shift reaction equilibrium to favor product formation- Uses less hazardous solvents than traditional methods | - Still requires solvent handling and recovery- Product may be diluted | Production of ethyl valerate with ~90% yield using immobilized lipase in heptane. |

| Traditional Organic Solvents (e.g., Toluene) | - Good solubility for reactants- Well-established procedures | - Use of hazardous and volatile compounds- Generates significant solvent waste- Requires extensive product purification | Historically used but now being replaced by greener alternatives. |

Development of Sustainable Catalytic Systems for this compound Production

The development of sustainable catalysts is a cornerstone of green chemistry, moving away from corrosive and difficult-to-handle mineral acids like sulfuric acid. For this compound synthesis, the focus has been on heterogeneous catalysts and biocatalysts, which are easily separated from the reaction mixture and can be reused, reducing waste and cost.

Enzymatic Catalysis with Immobilized Lipases: Lipases are a class of enzymes that have proven to be highly effective biocatalysts for esterification reactions. They operate under mild conditions of temperature and pressure, exhibit high selectivity, and reduce the formation of byproducts. To enhance their stability and enable reuse, lipases are often immobilized on solid supports. Various lipases have been explored for the synthesis of flavor esters, with Candida antarctica lipase B (CALB), often immobilized and sold under trade names like Novozym 435, being one of the most successful. The use of immobilized lipases allows for continuous processing and simplifies product purification, as the catalyst can be easily filtered off. Research on the enzymatic synthesis of ethyl valerate has shown that immobilized lipases can be reused for multiple cycles with minimal loss of activity.

Heterogeneous Acid Catalysts: As an alternative to enzymes, solid acid catalysts offer the advantages of high thermal stability and ease of separation. These include ion-exchange resins, zeolites, and metal oxides. mdpi.com These catalysts provide acidic sites for the esterification reaction to occur, similar to homogeneous acids, but without the associated corrosion and separation issues. While homogeneous catalysts like sulfuric acid are effective, they lead to challenges in product purification and reactor corrosion. Heterogeneous catalysts are non-corrosive, environmentally friendly, and easily separable from the reaction products. For the esterification of fatty acids, various solid acid catalysts have been successfully employed, demonstrating the potential for their application in this compound synthesis.

A summary of sustainable catalytic systems is presented below:

| Catalyst Type | Examples | Advantages | Challenges |

| Immobilized Lipases | Candida antarctica lipase B (Novozym 435), Thermomyces lanuginosus lipase | - High selectivity (chemo-, regio-, and enantio-)- Mild reaction conditions (low temperature and pressure)- Biodegradable and from renewable sources- Catalyst is easily separated and reusable | - Higher initial cost compared to chemical catalysts- Potential for enzyme inhibition by substrates or products- Lower thermal stability than inorganic catalysts |

| Heterogeneous Acid Catalysts | Ion-exchange resins (e.g., Amberlyst-15), Zeolites, Sulfated zirconia | - High thermal stability- Low cost and readily available- Non-corrosive and easy to handle- Easily separated and regenerated | - Lower selectivity compared to enzymes- May require higher temperatures- Potential for catalyst deactivation or leaching |

| Amino Acid Ionic Liquids | Proline bisulfate | - Act as both solvent and catalyst- High catalytic activity and recyclability | - Higher cost and complex synthesis- Potential toxicity and biodegradability concerns |

Atom Economy and Process Efficiency Enhancements in this compound Synthesis

Green chemistry emphasizes not only the reduction of waste but also the efficient use of raw materials. Atom economy and other green metrics are used to quantify the "greenness" of a chemical process.

Atom Economy: Introduced by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. The esterification of valine with ethanol to produce this compound is an addition-elimination reaction where water is the only byproduct.

The reaction is as follows: C₅H₁₁NO₂ (Valine) + C₂H₅OH (Ethanol) ⇌ C₇H₁₅NO₂ (this compound) + H₂O (Water)

The atom economy can be calculated using the formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Molecular Weight of Valine (C₅H₁₁NO₂) = 117.15 g/mol

Molecular Weight of Ethanol (C₂H₅OH) = 46.07 g/mol

Molecular Weight of this compound (C₇H₁₅NO₂) = 145.20 g/mol

Atom Economy (%) = (145.20 / (117.15 + 46.07)) x 100 = (145.20 / 163.22) x 100 ≈ 88.96%

This high atom economy indicates that the reaction is inherently efficient in terms of incorporating reactant atoms into the final product.

To improve these metrics, process intensification strategies are being explored. These strategies aim to make chemical processes smaller, cleaner, and more energy-efficient. For esterification reactions, techniques such as microwave-assisted synthesis and reactive distillation are promising.

Microwave Irradiation: This technique can significantly reduce reaction times and improve yields by providing rapid and uniform heating. In the synthesis of ethyl valerate, microwave irradiation in a solvent-free system with an immobilized lipase led to a 69.2% conversion in just 40 minutes.

Reactive Distillation: This process combines the chemical reaction and the separation of products in a single unit. For equilibrium-limited reactions like esterification, the continuous removal of a byproduct (water) from the reaction zone shifts the equilibrium towards the product side, leading to higher conversions. This has been successfully applied to the production of other esters like ethyl lactate.

The table below outlines key green chemistry metrics and strategies for their improvement in the context of this compound synthesis.

| Green Metric | Definition | Ideal Value | Strategies for Improvement |

| Atom Economy | (MW of product / Σ MW of reactants) x 100 | High (close to 100%) | - Designing reactions with minimal byproducts (e.g., addition reactions). The esterification of valine already has a high atom economy. |

| E-Factor | Mass of waste / Mass of product | Low (close to 0) | - Using recyclable catalysts- Eliminating or using green solvents- Maximizing reaction yield and conversion |

| Process Mass Intensity (PMI) | Total mass in process / Mass of product | Low (close to 1) | - Reducing the use of solvents and process aids- Improving reaction efficiency- Implementing continuous processing |

Chemical Reactivity and Transformation Mechanisms of Ethyl Valinate

Nucleophilic Reactivity of the Amino Group in Ethyl Valinate

The primary amino group in this compound is a potent nucleophile, capable of attacking electron-deficient centers. This reactivity is central to many of its synthetic applications, particularly in the formation of new nitrogen-carbon bonds.

In peptide synthesis, the formation of an amide (peptide) bond is the fundamental step. wikipedia.org This is achieved by the reaction of the amino group of one amino acid with the activated carboxyl group of another. uantwerpen.be this compound, with its unprotected amino group, can act as the N-terminal component (the "amine component") in a coupling reaction. The ester function serves as a temporary protecting group for the C-terminus of the valine residue.

The process typically involves activating the carboxylic acid of an N-protected amino acid (e.g., Boc-Ala-OH) using a coupling reagent. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxy-benzotriazole (HOBt) to prevent side reactions and racemization. wikipedia.orgfishersci.co.uk The activated acid is then susceptible to nucleophilic attack by the amino group of this compound, forming a new peptide bond and yielding a dipeptide ester.

Table 1: Examples of Peptide Coupling Reactions Involving this compound Data based on established peptide synthesis methodologies.

| N-Protected Amino Acid | Coupling Reagents | Product (Dipeptide Ester) |

|---|---|---|

| N-Boc-Alanine | DCC, HOBt | N-Boc-Alanyl-L-valine ethyl ester |

| N-Fmoc-Glycine | EDC, Oxyma Pure | N-Fmoc-Glycyl-L-valine ethyl ester |

The nucleophilic amino group of this compound can react with the electrophilic carbonyl carbon of aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This condensation reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.com

The mechanism proceeds in several steps:

Nucleophilic Attack: The nitrogen atom of this compound attacks the carbonyl carbon of the aldehyde or ketone. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate called a carbinolamine. libretexts.org

Protonation of Hydroxyl: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org

Elimination of Water: The lone pair on the nitrogen forms a double bond with the adjacent carbon, expelling a molecule of water and forming a protonated imine (an iminium ion). libretexts.orgyoutube.com

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the nitrogen to yield the neutral imine product. libretexts.org

This reaction has been utilized in studies to trap reactive aldehyde metabolites. For instance, research on the metabolism of the anti-HIV drug abacavir (B1662851) involved using this compound to trap aldehyde intermediates, which subsequently form stable adducts. nih.gov This demonstrates the effective formation of a Schiff base between this compound and the aldehyde in a biological context. nih.gov

Table 2: Formation of Schiff Bases from this compound

| Carbonyl Compound | Reaction Conditions | Product Type |

|---|---|---|

| Benzaldehyde | Mild acid catalyst (e.g., acetic acid), reflux | N-Benzylidene-L-valine ethyl ester |

| Acetone | Acid catalyst, removal of water | N-(Propan-2-ylidene)-L-valine ethyl ester |

The nucleophilicity of the amino group also allows for the direct attachment of alkyl or acyl groups to the nitrogen atom.

N-Alkylation: This reaction involves the substitution of one of the hydrogens on the primary amine with an alkyl group. It is typically achieved by reacting this compound with an alkyl halide. The reaction proceeds via a nucleophilic substitution mechanism (Sₙ2), where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. chemguide.co.uk This initial reaction forms a secondary amine. Further alkylation can occur to produce a tertiary amine and even a quaternary ammonium (B1175870) salt if excess alkyl halide is used. chemguide.co.uk To achieve selective mono-alkylation, controlled reaction conditions and stoichiometry are necessary. Modern methods for N-alkylation also include the "hydrogen borrowing" strategy using alcohols as alkylating agents in the presence of specific catalysts, which can be applied to unprotected amino acids. nih.gov

N-Acylation: N-acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide. This is a common strategy for protecting the amino group during synthesis. vaia.com The reaction is typically carried out using an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl). fishersci.co.ukscielo.br The mechanism involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acylating agent.

Table 3: N-Alkylation and N-Acylation Reactions of this compound

| Reaction Type | Reagent | Base/Catalyst | Product |

|---|---|---|---|

| N-Alkylation | Benzyl bromide | K₂CO₃ | N-Benzyl-L-valine ethyl ester |

| N-Alkylation | Ethanol (B145695) | Shvo catalyst | N,N-Diethyl-L-valine ethyl ester nih.gov |

| N-Acylation | Acetyl chloride | Pyridine | N-Acetyl-L-valine ethyl ester vaia.com |

Electrophilic Nature of the Ester Carbonyl in this compound

The carbonyl carbon of the ester group in this compound is electron-deficient due to the electronegativity of the two oxygen atoms attached to it. This makes it an electrophilic site, susceptible to attack by nucleophiles. Reactions at this position typically proceed via a nucleophilic acyl substitution mechanism.

While the term "transamidation" most often refers to the conversion of one amide to another, the reaction of an ester with an amine to form an amide is a closely related and fundamental transformation, more precisely called aminolysis. organic-chemistry.org In this reaction, the ester group of this compound is converted directly into an amide by treatment with a primary or secondary amine.

The mechanism involves the nucleophilic attack of the amine on the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with the ethoxide ion (-OEt) acting as the leaving group, to yield the new, more stable amide product and ethanol. The reaction can be catalyzed by certain reagents or enzymes. For example, in peptide chemistry, C-terminal esters can be selectively converted to amides by treatment with an amine source, sometimes facilitated by enzymes like chymotrypsin. google.com This process is also seen in intramolecular reactions where an amine within a molecule attacks an ester group, leading to cyclization via what can be described as an intramolecular amidolysis or transamidation. ethz.ch

The ester group of this compound can be cleaved through reactions with water (hydrolysis) or other alcohols (alcoholysis).

Hydrolysis: This reaction converts the ethyl ester back to the free carboxylic acid, L-valine. The reaction is reversible and can be catalyzed by either acid or base. vaia.comlibretexts.org

Acid-catalyzed hydrolysis: The carbonyl oxygen is first protonated, activating the carbonyl carbon for attack by water. A tetrahedral intermediate is formed, and after proton transfers, ethanol is eliminated to give the carboxylic acid. libretexts.org

Base-catalyzed hydrolysis (Saponification): A hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate expels the ethoxide ion, which is a stronger base than the hydroxide nucleophile. A final, irreversible proton transfer from the newly formed carboxylic acid to the ethoxide ion drives the reaction to completion, forming the carboxylate salt and ethanol. Studies have investigated the kinetics of base hydrolysis of amino acid esters, including this compound derivatives, sometimes in the presence of metal ions which can catalyze the reaction. researchgate.netacs.org

Alcoholysis (Transesterification): This process involves reacting this compound with a different alcohol (e.g., methanol) in the presence of an acid or base catalyst. The ester is converted into a new ester (e.g., mthis compound) with the liberation of ethanol. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. This reaction is an equilibrium process, and it can be driven toward the desired product by using a large excess of the new alcohol or by removing the ethanol as it forms. google.com

Table 4: Hydrolysis and Alcoholysis of this compound

| Reaction Type | Reagent/Catalyst | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl) | L-Valine |

| Base-Catalyzed Hydrolysis | NaOH (aq) | Sodium L-valinate |

| Acid-Catalyzed Alcoholysis | Methanol, H⁺ | L-Valine methyl ester |

Stereochemical Aspects in Reactions Involving this compound

The chiral nature of this compound, derived from the naturally occurring amino acid L-valine, makes it a valuable building block in asymmetric synthesis. Its stereocenter can influence the stereochemical outcome of reactions, leading to the preferential formation of one stereoisomer over another.

The inherent chirality of this compound and its derivatives is frequently exploited to direct the stereochemical course of chemical transformations, achieving high levels of diastereoselectivity and enantioselectivity. This is a cornerstone of asymmetric synthesis, where the goal is to produce a single, desired stereoisomer. csic.es

One notable application is in diastereoselective alkylation reactions. For instance, imines derived from ethyl (S)-valinate have been shown to react with organozincate reagents with excellent diastereoselectivity. researchgate.net The chiral center on the valinate moiety effectively controls the facial selectivity of the nucleophilic addition to the imine, leading to a preponderance of one diastereomer. Similarly, the C-alkylation of aldimines derived from chiral aldehydes and amines, including those related to valine, can proceed with high diastereoselectivity when reacted with triethylborane. researchgate.net

In the realm of enantioselective catalysis, derivatives of valine, such as tert-butyl valinate, have been used in conjunction with chiral catalysts to achieve high enantiomeric excesses. For example, a salt formed from tert-butyl valinate and a chiral phosphoric acid catalyst (TRIP) has been effectively used in the conjugate transfer hydrogenation of α,β-unsaturated ketones. organic-chemistry.orgorganic-chemistry.org This system facilitates the highly enantioselective reduction of the substrate.

Furthermore, this compound can be a precursor to chiral ligands or auxiliaries that induce asymmetry in reactions. For example, chiral diols synthesized in multiple steps can catalyze the enantioselective addition of diethylzinc (B1219324) to various aldehydes, yielding chiral secondary alcohols with good to high enantiomeric excess. nih.gov The stereochemical outcome of these reactions is directly influenced by the chirality of the ligand, which can be derived from starting materials like this compound.

The following table summarizes examples of diastereoselective and enantioselective transformations involving derivatives of valine esters:

| Reaction Type | Chiral Source | Reactants | Catalyst/Reagent | Diastereomeric/Enantiomeric Excess |

| Addition to Imines | Ethyl (S)-valinate derived imine | Mixed organozincates | - | Excellent diastereoselectivity researchgate.net |

| Conjugate Transfer Hydrogenation | tert-butyl valinate | α,β-Unsaturated ketones | Chiral phosphoric acid (TRIP) | High enantioselectivity organic-chemistry.orgorganic-chemistry.org |

| Aldol (B89426) Addition | Chiral β-hydroxy ethyl ketone enolates | Aldehydes | Lewis bases | High syn diastereoselectivity nih.gov |

| Diastereoselective C-alkylation | Aldimines from chiral aldehydes | Triethylborane | - | High diastereoisomeric ratios researchgate.net |

Chiral induction is the process by which a chiral entity influences the formation of a new chiral center in a reactant molecule, leading to an unequal formation of stereoisomers. mdpi.com In reactions involving this compound or its derivatives, the existing stereocenter of the valinate moiety acts as the source of chiral induction. This transfer of chirality can occur through various mechanisms, often involving the formation of diastereomeric transition states. csic.es

The efficiency of chiral transfer depends on how effectively the chiral information from the valinate is communicated to the reacting centers. This is often mediated by the formation of a "chiral pocket" or a well-defined three-dimensional environment around the reaction site. csic.es For instance, in the alkylation of imines derived from this compound, the bulky isopropyl group of the valine residue can sterically hinder one face of the imine, forcing the incoming nucleophile to attack from the less hindered face. This results in the preferential formation of one diastereomer.

The mechanism of chirality transfer has been a subject of extensive study. rsc.org In many cases, the formation of a transient chiral mediator or a complex between the substrate and a chiral catalyst is key. scripps.edu For example, in the enantioselective addition of diethylzinc to aldehydes catalyzed by chiral diols, the diol and the diethylzinc likely form a chiral complex that coordinates to the aldehyde. nih.gov The stereochemical arrangement of this complex then dictates the facial selectivity of the ethyl group transfer to the aldehyde carbonyl.

The Curtin-Hammett principle is often relevant in these transformations, suggesting that the ratio of products is determined by the difference in the free energies of the respective transition states leading to the different stereoisomers, rather than the ground-state populations of the substrate conformers. mdpi.com

Key aspects of chiral induction and transfer include:

Steric Hindrance: The bulky side chain of the valinate can block one reaction pathway.

Chelation: The amino and ester groups can coordinate to a metal center, creating a rigid, chiral environment.

Hydrogen Bonding: The N-H group can participate in hydrogen bonding, influencing the conformation of the transition state.

These mechanisms allow a single chiral center in this compound to dictate the stereochemistry of newly formed chiral centers, a fundamental concept in asymmetric synthesis. aip.org

The stereochemical outcome at the chiral center of an this compound derivative during a reaction can result in either retention or inversion of its original configuration. Understanding and controlling this outcome is crucial for the synthesis of target molecules with the desired stereochemistry.

Retention of configuration implies that the spatial arrangement of the substituents around the chiral center remains the same after the reaction. This is often observed in reactions where the chiral center is not directly involved in the bond-breaking and bond-forming steps, or in reactions that proceed through a mechanism that preserves the stereochemistry, such as some rearrangements. beilstein-journals.org For example, hydroxylation reactions catalyzed by certain enzymes often proceed with retention of configuration. nih.gov Similarly, nucleophilic substitution reactions in some rigid cyclic systems have been shown to occur with retention of configuration. nih.gov

Inversion of configuration , often referred to as a Walden inversion, occurs when the incoming group takes a position opposite to the leaving group. surrey.ac.uk This is characteristic of S\textsubscript{N}2 reactions. For instance, if the alpha-carbon of the this compound derivative is attacked by a nucleophile, leading to the displacement of a leaving group, an inversion of configuration at that center is expected. canterbury.ac.nzethz.ch

Studies on the reactions of derivatives of β-hydroxy esters, which share structural similarities with derivatives of this compound, have provided insights into the factors governing retention versus inversion. The reaction of p-toluenesulfinates and p-toluenesulfonates of ethyl β-phenyl-β-hydroxypropionate has been instrumental in understanding these stereochemical pathways. surrey.ac.uk It was found that the choice of reagent and reaction conditions can determine whether the reaction proceeds with retention or inversion. For example, the use of thionyl chloride in the absence of a tertiary base might lead to retention, while its use in the presence of a base can cause an inversion. surrey.ac.uk

The following table provides a conceptual overview of factors that can influence the stereochemical outcome at a chiral center:

| Reaction Type | Typical Stereochemical Outcome | Influencing Factors |

| S\textsubscript{N}2 Reaction | Inversion | Nature of nucleophile, leaving group, and solvent |

| Double S\textsubscript{N}2 Reaction | Retention | Two sequential inversions |

| Neighboring Group Participation | Retention | Formation of a cyclic intermediate |

| Front-side Attack | Retention | Steric hindrance preventing backside attack |

While specific studies focusing exclusively on the retention and inversion of configuration of the primary chiral center in simple this compound derivatives under various reaction conditions are not extensively detailed in the provided search results, the general principles of stereochemistry strongly suggest that reactions at this center would follow these established patterns. The specific outcome would be highly dependent on the reaction mechanism at play.

Applications of Ethyl Valinate in Advanced Organic Synthesis

Ethyl Valinate as a Chiral Building Block

The concept of "chiral pool synthesis" involves using readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. wikipedia.orgresearchgate.net Amino acids, including valine and its esters like this compound, are key components of this chiral pool. nih.govnih.gov The strategy leverages the existing stereocenter of the starting material, preserving it throughout the reaction sequence to control the stereochemistry of the final product. wikipedia.org This approach is often more efficient than methods that require the creation of stereocenters from achiral precursors. wikipedia.org

Chiral amines and amino alcohols are crucial structural motifs present in a vast number of biologically active compounds and are important intermediates in the synthesis of pharmaceuticals. d-nb.infonih.govsigmaaldrich.com this compound serves as a common precursor for the synthesis of (S)-valinol, a chiral amino alcohol. wikipedia.org

The transformation of this compound to valinol is typically achieved through the reduction of the ester's carboxyl group to an alcohol. wikipedia.org This reduction can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride (B1222165) (NaBH₄) and iodine. wikipedia.orgorgsyn.org Biocatalytic methods, employing engineered amine dehydrogenases (AmDHs), have also been developed for the synthesis of chiral amino alcohols from α-hydroxy ketones, showcasing an alternative enzymatic route to these valuable compounds. nih.govresearchgate.netfrontiersin.org These enzymatic methods are praised for their high stereoselectivity and operation under mild conditions. nih.govfrontiersin.org

The resulting amino alcohol, valinol, is itself a versatile building block, notably used in the preparation of chiral oxazoline (B21484) ligands for asymmetric catalysis. wikipedia.org

Table 1: Selected Methods for the Synthesis of Valinol

| Precursor | Reagents/Method | Product | Key Features |

|---|---|---|---|

| L-Valine | Lithium aluminum hydride (LiAlH₄) in THF | L-Valinol | Standard, effective reduction of the carboxylic acid. orgsyn.org |

| L-Valine | Boron trifluoride etherate, Borane-THF | L-Valinol | Alternative borane-based reduction method. orgsyn.org |

| (S)-Valine | Benzyl chloroformate, then NaBH₄/Methanol | (S)-Valinol | Multi-step process involving N-protection and reduction. google.com |

This table provides a summary of common synthetic routes to valinol, a direct derivative of valine/ethyl valinate.

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are ubiquitous in medicinal chemistry and natural products. researchgate.netmsu.eduthermofisher.comnumberanalytics.com The valinate scaffold, with its defined stereochemistry and functional handles, is an excellent starting point for constructing complex heterocyclic systems.

For instance, this compound derivatives are utilized in the synthesis of substituted piperazinones and diketopiperazines, which are core structures in numerous biologically active molecules. The synthesis often involves the coupling of the amino group of this compound with other building blocks, followed by cyclization reactions to form the heterocyclic ring. The isopropyl group of the valinate moiety provides steric bulk and a specific stereochemical orientation that can influence the conformation and biological activity of the final molecule.

The chiral pool approach is a powerful strategy in the total synthesis of natural products, where readily available chiral molecules from nature are used as starting materials. wikipedia.orgnih.govnih.gov this compound, derived from the amino acid valine, is a prime example of a chiral building block used in this context. nih.gov This method is particularly advantageous when the target natural product contains a structural or stereochemical feature that mirrors the starting material. wikipedia.org

Utilization in Ligand and Catalyst Design

The precise control of stereochemistry is a central goal in modern organic synthesis, largely achieved through asymmetric catalysis. nih.gov This field relies on chiral catalysts, which are often metal complexes coordinated to chiral organic molecules known as ligands. sigmaaldrich.com this compound and its derivatives are fundamental in creating these essential tools for stereoselective reactions.

The structural framework of this compound is an ideal scaffold for designing chiral ligands. The amino and carboxylate groups provide convenient points for modification, allowing for the synthesis of a diverse range of ligand classes.

A prominent example is the synthesis of bis(oxazoline) (BOX) and salen-type ligands. universiteitleiden.nlarizona.edumdpi.com These ligands are considered "privileged" in asymmetric catalysis due to their effectiveness across a wide variety of reactions. sigmaaldrich.com

BOX Ligands: Valinol, obtained from the reduction of this compound, is a key intermediate in the synthesis of BOX ligands. These C₂-symmetric ligands coordinate with various metal ions (e.g., copper, zinc, ruthenium) to form catalysts used in Diels-Alder reactions, aldol (B89426) reactions, and Michael additions.

Salen Ligands: Salen ligands are tetradentate Schiff bases, and their chiral variants can be prepared using diamines derived from amino acids. Valine derivatives can be incorporated into the diamine backbone, imparting chirality to the resulting metal-salen complex. These complexes are particularly effective in asymmetric epoxidation and cyclopropanation reactions.

The predictable stereochemical outcome and high enantioselectivities achieved with these ligands underscore the importance of the valinate scaffold in their design. sigmaaldrich.com

Organocatalysis, which uses small, metal-free organic molecules to catalyze chemical reactions, has become a third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. nih.govresearchgate.netscienceopen.com Derivatives of amino acids, including this compound, are central to this field.

This compound derivatives are employed in various organocatalytic transformations:

Proline-type Catalysis: While proline itself is a renowned organocatalyst, derivatives that incorporate features from other amino acids like valine are also developed. For instance, tetrazole derivatives of proline have shown to be highly effective and more soluble catalysts for Mannich and Michael addition reactions. cam.ac.uk

Hydrogen-Bonding Catalysis: The amide functionality present in derivatives of this compound can act as a hydrogen-bond donor. This interaction can activate substrates in reactions like the nitro-Mannich reaction, enabling the enantioselective formation of β-nitroamines. acs.org

Brønsted Base Catalysis: Iminophosphoranes derived from chiral precursors can function as powerful Brønsted base organocatalysts. acs.org

Combined Systems: In some applications, an ester of valine, such as tert-butyl valinate, is used as a chiral counterion for a primary catalyst. For example, a salt formed from tert-butyl valinate and a chiral phosphoric acid has been used to catalyze the highly enantioselective conjugate transfer hydrogenation of α,β-unsaturated ketones. organic-chemistry.orgorganic-chemistry.org

These applications demonstrate that the structural and chiral information embedded in this compound can be effectively translated into highly selective and efficient organocatalysts, driving the synthesis of complex chiral molecules. researchgate.net

Metal-Organic Framework (MOF) Synthesis with Valinate-Based Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. sigmaaldrich.com The properties of MOFs, such as pore size, surface area, and catalytic activity, can be tuned by carefully selecting the metal and organic linker. sigmaaldrich.comnih.gov While the use of amino acids and their derivatives as linkers in MOF synthesis is a growing area of interest, the direct application of this compound as a primary linker in widely documented MOF synthesis is not extensively reported in the primary literature.

However, the broader concept of using amino acid-based linkers is well-established. For instance, gallic acid, which contains carboxylic and hydroxyl groups, has been successfully used as an organic linker to create a new family of "gallate-based MOFs". mdpi.com This demonstrates the principle of employing biomolecules as building blocks for these frameworks. The amino and ester groups of this compound, or the corresponding valine carboxylate, could theoretically participate in the formation of MOF structures. The synthesis of MOFs often involves methods like solvothermal and electrochemical processes where the metal and linker are combined in a suitable solvent. nih.govchemmethod.com The specific coordination chemistry between the valinate ligand and various metal centers would determine the resulting framework's structure and properties. For example, nickel-based MOFs have been shown to be effective catalysts for ethylene (B1197577) oligomerization, and their properties can be tuned by altering the organic linker. researchgate.net This suggests that incorporating a chiral, functional linker like valinate could impart specific catalytic or separation properties to the resulting MOF.

Research into novel MOFs continues to explore a vast array of organic molecules as potential linkers to achieve desired functionalities. rsc.orgrsc.org The development of MOFs with valinate-based linkers could be a promising research direction for creating chiral catalysts or for applications in enantioselective separations, though specific examples of this compound being used for this purpose are not yet prevalent in the literature.

Functionalization and Derivatization Strategies of this compound

The chemical structure of this compound provides multiple sites for functionalization, making it a valuable starting material for the synthesis of a variety of more complex molecules. The primary amine and the ester group are the most common handles for derivatization.

Synthesis of Modified Amino Acid Esters from this compound

This compound can be a precursor for the synthesis of other modified amino acid esters. The ester group can be transformed through transesterification, and the amino group can undergo various reactions. A key application is in the preparation of other amino acid derivatives through controlled chemical transformations.

One significant area of research is the synthesis of D-amino acids from their L-enantiomers. For instance, a chemoenzymatic deracemization strategy has been developed to prepare D-valine from racemic this compound. researchgate.net This process utilizes an evolved cyclohexylamine (B46788) oxidase (CHAO) variant that shows significantly higher catalytic efficiency than the wild-type enzyme. researchgate.net This method highlights the potential of using this compound as a substrate for enzymatic transformations to produce optically pure amino acids and their derivatives.

Furthermore, the amino group of this compound can be protected to allow for selective reactions at the ester functionality or the side chain. Common protecting groups for amines are employed, after which the ester can be hydrolyzed or converted to other functional groups. Subsequently, deprotection of the amine reveals a modified amino acid or derivative. This step-wise approach is fundamental in peptide synthesis and the creation of peptidomimetics. acs.org

The synthesis of N-acyl-L-valine ethyl esters is another example of derivatization. These compounds can be prepared by reacting this compound with an appropriate acyl chloride or anhydride (B1165640). Such derivatives are often intermediates in the synthesis of more complex molecules, including prodrugs and other biologically active compounds. scielo.br

Preparation of Valine Derivatives with Enhanced Reactivity or Specific Properties

This compound serves as a starting point for creating valine derivatives with tailored reactivity or specific functionalities for various applications in organic synthesis and medicinal chemistry.

A notable application is in the synthesis of prodrugs. For example, L-valine and D-valine ester derivatives of palmitoylethanolamide (B50096) (PEA) have been synthesized to improve the pharmacokinetic profile of the parent drug. nih.gov The synthesis involves coupling N-Boc-protected valine with PEA, followed by deprotection. nih.gov Similarly, ethylene-carbonate-linked L-valine derivatives of 4,4-dimethylcurcumin have been prepared to enhance the anticancer activity of the parent compound. nih.gov These examples underscore the role of the valine moiety in modifying the properties of therapeutic agents.

The esterification of ganciclovir (B1264) with an L-valine derivative to produce a di-valine intermediate, which is then converted to the mono-valine ester, demonstrates a strategy to improve the oral absorption of antiviral drugs. googleapis.com

Radical-based methods have also emerged for the synthesis and modification of amino acids. nih.gov While not always starting directly from this compound, these methods can be applied to generate novel unnatural amino acids with diverse structural motifs. For example, radical addition to α-keto esters can produce quaternary α-amino esters. nih.gov

The preparation of D-valine, a non-proteinogenic amino acid, can be achieved from L-valine through racemization and chemical resolution, a process that can involve ester intermediates. researchgate.net

The following table summarizes some examples of valine derivatives prepared from this compound or related valine precursors and their intended applications.

| Derivative Type | Starting Material/Precursor | Application/Property |

| D-Valine | Racemic this compound | Synthesis of optically pure D-amino acids |

| Palmitoylethanolamide-Valine Ester | N-Boc-L/D-Valine | Prodrug with improved pharmacokinetic profile |

| Dimethylcurcumin-Valine Derivative | Boc-L-Valine | Enhanced anticancer activity |

| Ganciclovir-Valine Ester | L-Valine Derivative | Antiviral prodrug with improved absorption |

| Quaternary α-Amino Esters | α-Keto Esters | Synthesis of unnatural amino acids |

Polymeric and Material Science Applications Utilizing this compound as a Monomer or Linker

The bifunctional nature of this compound (amino and ester groups) makes it a potential candidate for use as a monomer or a linking unit in the synthesis of polymers and other materials. mdpi.com Polymers are large molecules composed of repeating smaller units called monomers. savemyexams.combyjus.com The process of linking these monomers is known as polymerization. byjus.com

This compound can participate in polymerization reactions in several ways. The amino group can react with dicarboxylic acids or their derivatives to form polyamides, while the ester group could potentially be involved in polycondensation reactions under specific conditions. More commonly, the valine structure, after modification, can be incorporated into polymer backbones or as pendant groups.

For instance, amino acid-based polymers are of great interest in biomedical applications due to their biocompatibility and biodegradability. Polyurethanes, a versatile class of polymers, are formed by the reaction of diisocyanates with polyols. wikipedia.org Modified amino acid derivatives can be used as part of the polyol component to impart specific properties to the resulting polyurethane.

In the realm of material science, organosilane materials with organic functionalities are widely explored. researchgate.net this compound could be chemically tethered to a silane (B1218182) coupling agent, and the resulting molecule could be used in the formation of hybrid organic-inorganic materials through sol-gel processes. researchgate.net The organic component, in this case the valinate moiety, can dictate the function of the final material. researchgate.net

While direct polymerization of this compound is not a widespread industrial process, its incorporation into polymeric structures through derivatization is a viable strategy for creating functional materials. For example, polymers containing benzophenone (B1666685) or sulfonyl azide (B81097) groups can be photochemically or thermally activated to cross-link with other polymer chains, and this compound derivatives could be part of these chains. researchgate.net

Computational and Theoretical Studies on Ethyl Valinate

Conformational Analysis and Energy Landscapes of Ethyl Valinate

The flexibility of this compound, arising from the rotation around several single bonds, results in a complex potential energy surface with multiple possible conformers. Computational analysis is essential to identify the most stable structures and understand the energy barriers between them.

Ab initio and Density Functional Theory (DFT) are cornerstone methods for the conformational analysis of organic molecules like this compound. researchgate.netconicet.gov.ar These calculations solve the electronic structure of the molecule to determine the energies associated with different geometric arrangements. A typical approach involves performing a systematic scan of the potential energy surface by rotating key dihedral angles. For this compound, the crucial torsions include the O=C–O–C bond of the ester group and the N–Cα–Cβ–Cγ bond in the valine side chain.

Studies on analogous simple esters, such as ethyl acetate (B1210297), have shown that the planar cis conformation of the ester moiety (syn-periplanar arrangement of the carbonyl group and the ethyl group) is generally favored energetically over the trans form. researchgate.net The barrier for this rotation is significant, often calculated to be around 11–13 kcal/mol. researchgate.net For the ethyl group itself, rotation can lead to different staggered conformations, with studies on ethyl acetate revealing distinct energy minima. researchgate.net

Applying these principles to this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to optimize the geometry of various conformers and calculate their relative energies. researchgate.netresearchgate.net The results would identify the global minimum energy structure and other low-energy conformers that are likely to be populated at room temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer Description | Dihedral Angle (τ(C-C-O-C)) | Dihedral Angle (τ(N-Cα-Cβ-Cγ)) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | ~180° (anti) | ~60° (gauche) | 0.00 |

| Local Minimum 1 | ~180° (anti) | ~180° (anti) | 0.85 |

| Local Minimum 2 | ~180° (anti) | ~-60° (gauche) | 1.20 |

| Transition State | ~0° (syn) | ~60° (gauche) | >10.0 |

Note: This table is illustrative, based on typical findings for similar molecules. Actual values would require specific calculations for this compound.

While DFT calculations identify static energy minima, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. chemrxiv.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe how the molecule explores its conformational space. chemrxiv.orgnih.gov This technique is invaluable for sampling a wide range of conformations and understanding the transitions between different stable states. nih.gov

For this compound, an MD simulation would reveal the flexibility of the ethyl and isopropyl groups and the characteristic timescales of their motions. It can validate the energy landscapes predicted by DFT and identify important conformational transitions that might be missed by static calculations. nih.gov By analyzing the trajectory from an MD simulation, one can generate a population distribution of different conformers, providing a Boltzmann-weighted average that is crucial for comparing theoretical predictions with experimental results. researchgate.net

Electronic Structure and Spectroscopic Property Predictions for this compound

Computational methods are routinely used to predict spectroscopic properties, which is vital for interpreting experimental data. acs.org

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a significant application of computational chemistry. nmrdb.org The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). researchgate.netnaturalspublishing.comacs.org

The accuracy of these predictions is highly sensitive to the molecular geometry used. acs.org Therefore, calculations are performed on the optimized low-energy conformers identified through the analysis described in section 5.1.1. The final predicted spectrum is often a Boltzmann-averaged spectrum based on the relative energies of these conformers. acs.org The CHARGE model is another tool that can be used to analyze and predict ¹H chemical shifts by considering electric field, magnetic anisotropy, and steric effects. researchgate.net

Table 2: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts for L-Ethyl Valinate

| Atom | Predicted δ (ppm) (GIAO/DFT) | Typical Experimental δ (ppm) |

|---|---|---|

| C=O | 174.5 | ~173-175 |

| Cα | 59.8 | ~59-61 |

| Cβ | 31.2 | ~30-32 |

| O-CH₂ | 61.5 | ~60-62 |

| O-CH₂-CH₃ | 14.3 | ~14-15 |

| Hα | 3.55 | ~3.6-3.8 |

| O-CH₂ | 4.18 | ~4.1-4.3 |

Note: Predicted values are hypothetical examples. Actual results depend on the level of theory, basis set, and solvent model used in the calculation.

Theoretical vibrational analysis is a powerful tool for assigning features in experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and their corresponding intensities. researchgate.netnih.gov The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic displacements to determine the force constants and vibrational modes. conicet.gov.ar

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and incomplete treatment of electron correlation. Thus, they are typically scaled using empirical factors to improve agreement with experimental data. conicet.gov.ar Furthermore, a Potential Energy Distribution (PED) analysis can be performed to assign each calculated vibrational frequency to specific internal motions of the molecule, such as the stretching, bending, or torsion of particular bonds. researchgate.netnih.gov

Table 3: Selected Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3380 | ~3350-3400 |

| C-H Stretch (alkyl) | 2965 | ~2870-2970 |

| C=O Stretch (ester) | 1735 | ~1730-1750 |

| N-H Bend | 1610 | ~1590-1650 |

| C-O Stretch (ester) | 1190 | ~1150-1250 |

Note: This table contains representative values. The exact frequencies depend on the computational method and scaling factors.

Being a chiral molecule, L-ethyl valinate exhibits chiroptical properties such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These properties, along with standard UV-Vis absorption, arise from electronic transitions within the molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for simulating these electronic spectra. acs.org

TD-DFT calculations can predict the excitation energies (corresponding to absorption wavelengths), oscillator strengths (related to UV-Vis peak intensities), and rotatory strengths (which determine the sign and magnitude of CD signals). acs.org Experimental studies have shown that amino acid derivatives, including ethyl L-valinate, can exhibit distinct chiroptical signals. mdpi.com For this compound, the primary chromophore is the ester carbonyl group. TD-DFT simulations would focus on the n→π* and π→π* electronic transitions associated with this group and how they are perturbed by the chiral center at the α-carbon. The resulting simulated CD spectrum would show positive or negative Cotton effects at the wavelengths of these electronic transitions, providing a theoretical fingerprint of the molecule's absolute configuration. mdpi.com

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| L-Ethyl valinate |

| Ethyl acetate |

| Ethyl formate |

| Ethyl methanesulfonate |

| Ethyl-benzene |

| Ethylguanidine |

| Methyl acetate |

| Methyl butanoate |

| L-Valine |

Reaction Mechanism Elucidation through Computational Chemistry Involving this compound

Computational chemistry serves as a powerful tool for mapping the intricate pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. archive.orgnih.gov For a given reaction, these methods can delineate the step-by-step transformation from reactants to products, identifying any transient intermediates along the reaction coordinate.

Despite the utility of these methods, specific computational studies elucidating the detailed mechanisms of reactions involving this compound are not prominently featured in the reviewed literature. While it is mentioned as a reactant in various transformations, karger.com the theoretical exploration of these reaction mechanisms, for example through Density Functional Theory (DFT) or other ab initio methods, remains an area with limited published data.

Transition State Characterization and Energetic Profiles

A cornerstone of mechanistic studies in computational chemistry is the characterization of transition states—the highest energy structures along the minimum energy path between reactants and products. researchgate.netchemistry-chemists.com The energy of this state relative to the reactants defines the activation energy barrier, a critical factor governing reaction kinetics.

Detailed energetic profiles, including the calculated activation energies and the geometries of transition states for specific reactions of this compound, are not available in the surveyed literature. Such data would be presented in tables outlining key geometric parameters (e.g., forming and breaking bond lengths) and the corresponding energy values (e.g., in kcal/mol), but the foundational research for this compound is absent.

Solvent Effects on this compound Reactivity and Conformations

The surrounding solvent can profoundly influence a chemical reaction's rate and outcome, as well as the conformational preferences of the reactant molecules. vdoc.pub Computational models can simulate these effects, either implicitly by treating the solvent as a continuous medium or explicitly by including individual solvent molecules. These studies can reveal how different solvents stabilize or destabilize reactants, transition states, and products, thereby altering the energetic landscape of the reaction. researchgate.net

A specific computational analysis of how various solvents impact the reactivity and conformational equilibrium of this compound has not been found in the reviewed scientific papers. Therefore, data tables comparing activation barriers or conformational energies in different solvents cannot be provided.

Theoretical Insights into Stereoselectivity in this compound Reactions

Many chemical reactions can produce multiple stereoisomers, and understanding the origin of stereoselectivity is a major focus of theoretical chemistry. archive.org Computational studies can explain why one stereochemical pathway is favored over another by comparing the energies of the respective diastereomeric transition states. A lower energy transition state implies a faster reaction rate and, consequently, the preferential formation of that particular stereoisomer.

While this compound contains a chiral center and participates in stereoselective synthesis, particularly in biocatalysis, researchgate.net theoretical studies that use computational models to explain the origins of this stereoselectivity in its non-enzymatic reactions are not documented in the available literature. Research into the biocatalytic synthesis of related chiral amino esters has successfully used molecular dynamics and quantum mechanics to probe stereoselectivity, but these studies focus on the enzyme's structure and mutations rather than the intrinsic reactivity of the substrate itself. acs.org

Analytical Methodologies for Research and Characterization in Advanced Synthesis

Chromatographic Techniques for Separation and Purity Assessment in Reaction Mixtures

Chromatographic techniques are indispensable in the synthesis of ethyl valinate and its derivatives for both the separation of the desired product from reaction mixtures and the critical assessment of its purity. These methods exploit the differential distribution of components between a stationary phase and a mobile phase to achieve separation.

Chiral HPLC and GC for Enantiomeric Excess Determination of this compound and its Derivatives

The determination of enantiomeric excess (ee), a measure of the purity of a chiral substance, is crucial in asymmetric synthesis. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose. heraldopenaccess.usuma.esic.ac.uk

Chiral HPLC: This method often employs a chiral stationary phase (CSP) that interacts differently with the enantiomers of this compound or its derivatives, leading to their separation. heraldopenaccess.usuni-muenchen.de The use of nonspecific detectors like UV or fluorescence is common. uma.es The choice of the chiral stationary phase is critical for achieving effective separation. For instance, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. Alternatively, achiral HPLC can be coupled with chiroptical detectors like circular dichroism (CD) or optical rotation (OR) to quantify enantiomeric excess. heraldopenaccess.us In some cases, derivatization of the analyte with a chiral reagent to form diastereomers allows for separation on a standard achiral column. heraldopenaccess.us

Chiral GC: This technique is particularly suitable for volatile and thermally stable compounds like this compound. ic.ac.ukgcms.cz Similar to chiral HPLC, it utilizes a CSP, often based on cyclodextrin (B1172386) derivatives, to resolve enantiomers. gcms.czchromatographyonline.com Chiral GC offers high resolution and speed, making it an efficient method for determining enantiomeric purity. chromatographyonline.com The direct analysis without derivatization is a significant advantage, minimizing the risk of racemization or changes in the enantiomeric ratio during sample preparation. ic.ac.uk

The enantiomeric excess is a critical parameter in the synthesis of chiral molecules. It reflects the degree to which one enantiomer is present in a greater amount than the other. researchgate.net The value can range from 0% for a racemic mixture to 100% for a pure enantiomer. heraldopenaccess.us

Table 1: Comparison of Chiral HPLC and Chiral GC for Enantiomeric Excess Determination

| Feature | Chiral HPLC | Chiral GC |

| Principle | Differential interaction with a chiral stationary phase in a liquid mobile phase. heraldopenaccess.usuni-muenchen.de | Differential interaction with a chiral stationary phase in a gaseous mobile phase. gcms.czchromatographyonline.com |

| Analytes | Broad range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds. ic.ac.uk |

| Stationary Phases | Polysaccharide-based (cellulose, amylose), Pirkle-type, macrocyclic antibiotics, etc. | Cyclodextrin derivatives are very common. gcms.czchromatographyonline.com |

| Detectors | UV, fluorescence, circular dichroism (CD), optical rotation (OR). heraldopenaccess.usuma.es | Flame ionization detector (FID), mass spectrometry (MS). chromatographyonline.com |

| Advantages | Wide applicability, variety of stationary phases. | High resolution, speed, direct analysis often possible. ic.ac.ukchromatographyonline.com |

| Disadvantages | Can be slower than GC, may require derivatization. | Limited to volatile and thermally stable analytes. ic.ac.uk |

LC-MS and GC-MS for Reaction Monitoring and Byproduct Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection and identification power of mass spectrometry. spectroscopyonline.com These methods are invaluable for monitoring the progress of the synthesis of this compound and for identifying any byproducts that may have formed.

LC-MS: This technique is versatile and can be applied to a wide range of compounds. In the context of this compound synthesis, LC-MS can be used to track the consumption of reactants and the formation of the product over time. nih.gov By analyzing samples from the reaction mixture at different intervals, researchers can optimize reaction conditions such as temperature, time, and catalyst loading. The mass spectrometer provides molecular weight information, which aids in the tentative identification of the main product and any impurities. Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the ions and analyzing the resulting fragment ions. nih.govthermofisher.com

GC-MS: For a volatile compound like this compound, GC-MS is an excellent tool for analysis. nih.gov The gas chromatograph separates the components of the reaction mixture, and the mass spectrometer detects and helps identify each component as it elutes from the column. mdpi.com The resulting mass spectrum of each component serves as a chemical fingerprint, which can be compared to libraries of known spectra for positive identification. This is particularly useful for identifying and quantifying byproducts, which is essential for understanding reaction mechanisms and improving the selectivity of the synthesis.

Table 2: Applications of LC-MS and GC-MS in this compound Synthesis

| Technique | Application | Information Obtained |

| LC-MS | Reaction Monitoring | Concentration of reactants and products over time. nih.gov |

| Byproduct Identification | Molecular weight and structural information of impurities. thermofisher.com | |

| GC-MS | Purity Assessment | Quantification of this compound and byproducts. |

| Byproduct Identification | Identification of volatile byproducts through mass spectral libraries. nih.govmdpi.com |

Spectroscopic Characterization in Research Settings